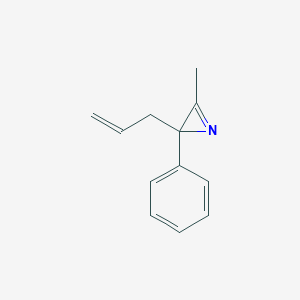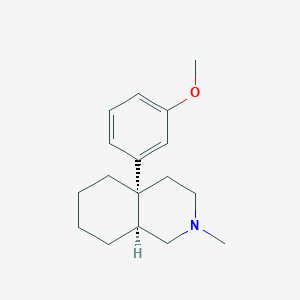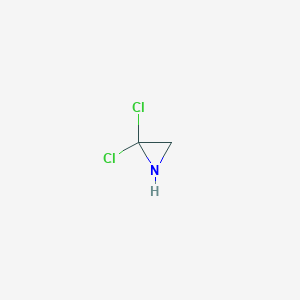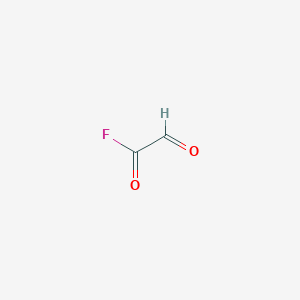![molecular formula C17H17NO4 B14620925 N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide CAS No. 59953-61-6](/img/structure/B14620925.png)
N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide is a chemical compound known for its unique structure and properties. It features a benzamide group attached to a methoxy-substituted cyclohexa-1,4-dienyl ring, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide typically involves the reaction of 4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl derivatives with benzamide under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein arginine N-methyltransferase (PRMT7), affecting the methylation of histones and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,6-Dioxo-cyclohexa-1,4-dienyl)-acetamide
- 3,3’-[(3,6-Dioxo-1,4-cyclohexadiene-1,4-diyl)diimino]bis(N-benzyl-N,N-diethyl-1-propanaminium)
- 3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid dianhydride
Uniqueness
N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide stands out due to its methoxy substitution, which can influence its reactivity and biological activity. This unique structural feature may enhance its potential as a therapeutic agent or a chemical reagent.
Eigenschaften
CAS-Nummer |
59953-61-6 |
|---|---|
Molekularformel |
C17H17NO4 |
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide |
InChI |
InChI=1S/C17H17NO4/c1-11(18-17(21)12-6-4-3-5-7-12)8-13-9-15(20)16(22-2)10-14(13)19/h3-7,9-11H,8H2,1-2H3,(H,18,21) |
InChI-Schlüssel |
LKIHKKGSNOMFEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=O)C(=CC1=O)OC)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)

![Benzamide, N-[[(1-thioxoethyl)amino]carbonyl]-](/img/structure/B14620902.png)

![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate](/img/structure/B14620906.png)
![2-[(Dimethylamino)methylidene]heptanal](/img/structure/B14620909.png)
![3-[Anilino(phenyl)methylidene]-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione](/img/structure/B14620910.png)
